molecular formula C20H13ClO3S B12214710 6-[(2-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one

6-[(2-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one

Cat. No.: B12214710
M. Wt: 368.8 g/mol
InChI Key: CBVWQDKTPZOTRV-ODLFYWEKSA-N
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Description

6-[(2-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one is a synthetic benzofuran-3-one derivative characterized by two key substituents:

  • A 2-chlorophenylmethoxy group at position 6 of the benzofuran core.
  • A 2-thienylmethylene group at position 2, forming a conjugated α,β-unsaturated ketone system.

The 2-chlorophenyl group enhances lipophilicity, while the thienyl substituent introduces heteroaromaticity, which may influence electronic properties and binding affinity .

Properties

Molecular Formula

C20H13ClO3S

Molecular Weight

368.8 g/mol

IUPAC Name

(2Z)-6-[(2-chlorophenyl)methoxy]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one

InChI

InChI=1S/C20H13ClO3S/c21-17-6-2-1-4-13(17)12-23-14-7-8-16-18(10-14)24-19(20(16)22)11-15-5-3-9-25-15/h1-11H,12H2/b19-11-

InChI Key

CBVWQDKTPZOTRV-ODLFYWEKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-[(2-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-[(2-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylidene/Methylene Group

The 2-thienylmethylene group distinguishes the target compound from analogs with phenyl or halogenated benzylidene substituents:

Compound Name Substituent at Position 2 Key Properties/Effects References
6-[(2-Chlorophenyl)methoxy]-2-(2-thienylmethylene) 2-Thienylmethylene Enhanced π-conjugation due to sulfur’s electron-rich nature; potential for unique binding modes in biological systems.
(2Z)-2-[(2-Bromophenyl)methylene]-6-hydroxy 2-Bromophenylmethylene Bromine’s electronegativity may increase oxidative stability; reduced solubility compared to thienyl analogs.
2-(4’-Hydroxy-3’-methoxybenzylidene)-6-hydroxy 4’-Hydroxy-3’-methoxybenzylidene Polar hydroxyl and methoxy groups improve water solubility; possible antioxidant activity via radical scavenging.

Key Insight : The thienyl group’s smaller atomic radius compared to bromophenyl or methoxybenzylidene groups may reduce steric hindrance in target binding .

Variations in the Alkoxy Substituent at Position 6

The 2-chlorophenylmethoxy group at position 6 contrasts with other alkoxy substituents in terms of electronic and steric effects:

Compound Name Substituent at Position 6 Key Properties/Effects References
6-[(2-Chlorophenyl)methoxy] target compound 2-Chlorophenylmethoxy Chlorine’s electron-withdrawing effect stabilizes the alkoxy group; meta-chlorine may direct electrophilic substitution.
6-(Benzyloxy)-2-(substituted phenyl)methylidene Benzyloxy Benzyloxy’s hydrophobicity enhances membrane permeability but may reduce metabolic stability compared to chlorinated analogs.
6-(3-Methylbut-2-enoxy) analogs Prenyl (3-methylbut-2-enoxy) Bulky prenyl group may improve bioavailability via increased lipophilicity; potential for cytochrome P450-mediated metabolism.

Positional Isomerism of Chlorine in Phenyl Substituents

The 2-chlorophenyl moiety differs from para-chloro or dichloro isomers:

Compound Name Chlorine Position Key Properties/Effects References
6-[(2-Chlorophenyl)methoxy] target compound Ortho (2-chloro) Steric hindrance near the methoxy linkage may restrict rotational freedom; ortho-directing effects in synthesis.
[(4-Chlorophenyl)methoxy]carbonyl derivatives Para (4-chloro) Reduced steric effects compared to ortho; para-chloro may enhance resonance stabilization of the methoxy group.
[(2,4-Dichlorophenyl)methoxy]carbonyl derivatives 2,4-Dichloro Increased electron-withdrawing effects improve stability but may reduce solubility; synergistic steric and electronic impacts.

Biological Activity

6-[(2-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one is a synthetic compound that belongs to the benzo[b]furan family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C17_{17}H14_{14}ClO2_2S
  • Molecular Weight : 300.80 g/mol

The presence of the chlorophenyl and thienyl groups contributes to its biological activity, enhancing interactions with various biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Recent studies have demonstrated that benzo[b]furan derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and liver cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway.
  • Antimicrobial Properties
    • The compound has been evaluated for its antibacterial and antifungal activities. Preliminary screening indicates effectiveness against several bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). The mode of action typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anti-inflammatory Effects
    • In vitro studies have suggested that this compound may inhibit the production of pro-inflammatory cytokines, thus potentially serving as a therapeutic agent for inflammatory diseases.

The biological activities are attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it promotes ROS generation, leading to oxidative stress in target cells, which is a known pathway for inducing apoptosis in cancer cells.

Case Studies

  • Anticancer Efficacy in HepG2 Cells
    • A study investigating the effects of benzo[b]furan derivatives on HepG2 liver cancer cells revealed that certain derivatives significantly inhibited cell viability, with IC50_{50} values lower than standard chemotherapeutics like Doxorubicin. This suggests a promising avenue for further development in liver cancer therapies.
  • Inhibition of Bacterial Growth
    • In a comparative study, this compound was tested against standard antibiotics. Results indicated superior antibacterial activity against resistant strains of bacteria, positioning it as a candidate for new antibiotic formulations.

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineIC50_{50} (µM)Reference
AnticancerHepG215
AntibacterialStaphylococcus aureus10
AntifungalCandida albicans20
Anti-inflammatoryRAW 264.7 macrophagesNot specified

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